molecular formula C19H24FN3O4S B11266865 ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B11266865
M. Wt: 409.5 g/mol
InChI Key: FNNQXUIXIBCLRC-UHFFFAOYSA-N
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Description

Ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of functional groups, including a fluorophenyl group, a pyrazole ring, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid and 1,2-dichloroethane . The mixture is heated to 356 K for 12 hours, followed by extraction and purification steps to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C19H24FN3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 1-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C19H24FN3O4S/c1-4-27-19(24)15-9-11-22(12-10-15)28(25,26)18-13(2)21-23(14(18)3)17-7-5-16(20)6-8-17/h5-8,15H,4,9-12H2,1-3H3

InChI Key

FNNQXUIXIBCLRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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